Alda-1

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alda-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen, entre otras:

Mecanismo De Acción

Alda-1 mejora la actividad enzimática de ALDH2 uniéndose a la enzima y aumentando su afinidad por NAD+. Esta unión mejora la eficiencia catalítica de ALDH2, permitiéndole metabolizar de manera más efectiva los aldehídos tóxicos como el acetaldehído y el 4-hidroxynonenal. La mayor actividad de ALDH2 ayuda a reducir el estrés oxidativo y la inflamación, proporcionando así efectos cardioprotectores y neuroprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Alda-1 implica la reacción del cloruro de 2,6-diclorobenzoílo con 1,3-benzodioxol-5-metanamina. La reacción se lleva a cabo típicamente en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente, y el producto se purifica por recristalización o cromatografía en columna .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto final se somete a rigurosos controles de calidad para garantizar su idoneidad para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: Alda-1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la amida y las unidades benzodioxol. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: this compound puede reaccionar con nucleófilos como aminas y tioles en presencia de una base.

Reacciones de oxidación: this compound se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reacciones de reducción: this compound se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos .

Comparación Con Compuestos Similares

Alda-1 es único en su capacidad de activar tanto el ALDH2 de tipo salvaje (ALDH21) como la forma mutante (ALDH22). Los compuestos similares incluyen:

Alda-89: Otro activador de aldehído deshidrogenasa, que se dirige específicamente a ALDH3A1.

Daidzin: Un inhibidor de ALDH2, utilizado para estudiar los efectos de la actividad reducida de ALDH2.

This compound destaca por su doble capacidad de activación y sus posibles aplicaciones terapéuticas en una amplia gama de afecciones cardiovasculares y neurológicas .

Propiedades

IUPAC Name |

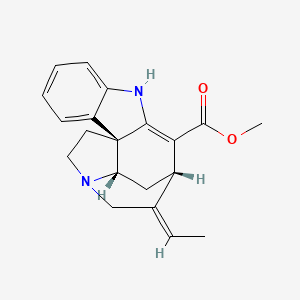

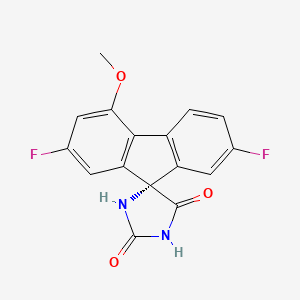

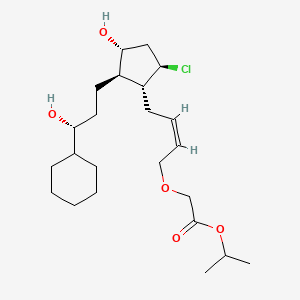

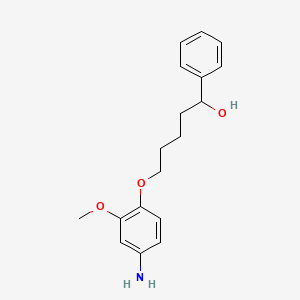

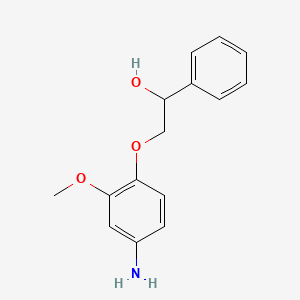

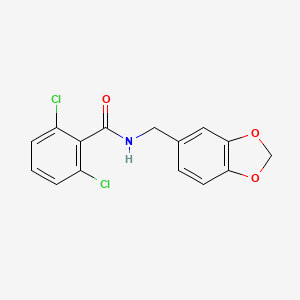

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKJFZCBCIUYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324445 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349438-38-6 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349438-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alda-1 is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: this compound binds to ALDH2 and increases its enzymatic activity. While the precise binding site remains to be fully elucidated, studies suggest this compound may improve NAD+ binding to the enzyme, thereby enhancing its catalytic efficiency. []

A: ALDH2 activation by this compound leads to accelerated clearance of toxic aldehydes, notably 4-hydroxy-2-nonenal (4-HNE), a byproduct of lipid peroxidation. [, , , , , , , , , , , , , , ] This detoxification reduces oxidative stress, inflammation, and apoptosis, ultimately leading to protection against various pathologies, including ischemia-reperfusion injury, heart failure, and neurodegeneration. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: Research suggests this compound can induce autophagy, a cellular process for degrading and recycling cellular components, through activation of the AMPK/mTOR and AMPK signaling pathways. This effect contributes to its protective effects against ischemia-reperfusion injury. [, ]

A: The molecular formula of this compound is C15H11Cl2NO3, and its molecular weight is 324.16 g/mol. []

A: While specific spectroscopic data is not extensively detailed within the provided research, standard characterization methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are likely used to confirm its structure. []

A: this compound itself does not have catalytic activity. It acts by enhancing the catalytic activity of its target enzyme, ALDH2. []

A: While specific formulation approaches for this compound are not explicitly mentioned in the provided research, researchers have utilized various delivery methods, including intraperitoneal injection, intravenous injection, and osmotic pumps, to achieve sustained release and improve bioavailability in preclinical models. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: In rats, this compound exhibits rapid absorption but also high clearance and poor oral bioavailability. [] Its plasma protein binding is high (82–86%), and in vitro studies suggest it is a high extraction compound. [] Further research is needed to thoroughly understand its ADME properties in various species.

A: Researchers have utilized various cell lines, including THP-1 human monocytic leukemia cells, primary human pulmonary alveolar epithelial cells, human pulmonary microvascular endothelial cells, HUVECs, HT22 cells, and H9C2 cells, to investigate the effects of this compound on ALDH2 activity, inflammation, oxidative stress, apoptosis, and other cellular processes. [, , , , , , , , , ]

A: this compound has demonstrated efficacy in several preclinical models, including rodent models of myocardial infarction, ischemia/reperfusion injury (cardiac, hepatic, intestinal, pulmonary), hemorrhagic shock, hyperoxia, spinal cord injury, and a swine model of cardiac arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] These models have provided valuable insights into its potential therapeutic applications in various diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.